8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
The compound features a pyrrolo[3,2,1-ij]quinolin-4(2H)-one core substituted with two sulfonyl-linked piperazine moieties. One piperazine is further modified with a 3-fluorophenyl group via sulfonation. The fluorine atom may enhance metabolic stability, while the sulfonyl groups likely improve aqueous solubility .
Properties
IUPAC Name |
6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-17-2-1-3-18(14-17)31(27,28)23-8-10-24(11-9-23)32(29,30)19-12-15-4-5-20(26)25-7-6-16(13-19)21(15)25/h1-3,12-14H,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKUNZZFPLJVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoline core with sulfonamide and piperazine functionalities. Its molecular formula is , and it possesses a molecular weight of approximately 466.55 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The sulfonamide group in the structure is known to inhibit various enzymes by mimicking substrates or altering enzyme conformation. This mechanism is crucial for its potential therapeutic applications, particularly in anti-infective and anticancer therapies.
- Cellular Pathway Interference : The compound may interfere with cellular signaling pathways, particularly those involved in proliferation and apoptosis. This interference can lead to reduced tumor growth or enhanced sensitivity of cancer cells to other treatments.
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects. Analogous compounds have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Case Studies
- Antitubercular Activity : A study evaluating related piperazine derivatives found that modifications in the piperazine ring significantly affected their inhibitory activity against Mycobacterium tuberculosis (IC50 values ranging from 1.35 to 2.18 µM) . While direct data on the target compound is lacking, it suggests a potential for similar efficacy.
- Cytotoxicity Assessments : In vitro testing of similar compounds showed low cytotoxicity against human cell lines (HEK-293), indicating a favorable therapeutic index for further development . This aspect is crucial for the safety profile of any potential drug candidate.
Tables of Biological Activity
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of sulfonamide derivatives in combating malaria by inhibiting key enzymes involved in the life cycle of the Plasmodium parasite.
Case Study: Efficacy Against Plasmodium
A study evaluated a series of pyrimidine-tethered sulfonamide derivatives, revealing that specific compounds exhibited potent effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, two compounds demonstrated IC50 values of 2.84 mM and 3.22 mM against the falcipains, showcasing their potential as templates for future antimalarial drug development .
Antileishmanial Properties
The compound also shows promise as a potential treatment for leishmaniasis, a disease caused by protozoan parasites.
In Vivo Studies
In vivo evaluations have indicated that derivatives similar to the target compound exhibit significant inhibition of parasite burden in infected animal models. For example, one derivative demonstrated over 56% inhibition of liver and spleen parasite loads in Balb/c mice . Such findings suggest that these compounds could be effective in treating visceral leishmaniasis.
Neuroprotective Potential
Emerging research indicates that compounds with similar structural frameworks may possess neuroprotective properties relevant to neurodegenerative diseases such as Parkinson's disease.
Mechanism Insights
Studies have reported that specific analogues can modulate neurotransmitter systems and exhibit symptomatic relief in models of neurodegeneration. For instance, piperazine-based derivatives have been linked to neuroprotective effects through interactions with serotonin receptors, which are crucial for mood regulation and cognitive function .
Data Summary Table
| Property | Antimalarial Activity | Antileishmanial Activity | Neuroprotective Effects |
|---|---|---|---|
| Target Enzymes | Falcipain-2 & -3 | Leishmania parasites | Serotonin receptors |
| IC50 Values | 2.84 mM - 3.22 mM | CC50 = 65.11 μM | Not specified |
| In Vivo Efficacy | Significant inhibition | 56% inhibition in liver/spleen | Potential symptomatic relief |
| Selectivity Index | High | High | Not specified |
Comparison with Similar Compounds
Piperazine-Containing Analog
- Prulifloxacin (CAS 862189-96-6): Core Structure: Quinolone (distinct from pyrroloquinolinone). Substituents: Piperazinyl, ethyl, and propyl groups. Key Differences: The quinolone core is associated with antibacterial activity (DNA gyrase inhibition). While both compounds feature piperazine, the target’s dual sulfonyl-piperazine groups may enable broader hydrogen-bonding interactions .
2.2 Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
